Antimicrobial Spectrum: Target Compound vs. Commercial N-Phenylacetamide Antifungal Scaffolds
The target compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative strains. Reported MIC values are 30 µg/mL against S. aureus, 40 µg/mL against E. coli, 50 µg/mL against P. aeruginosa, and 45 µg/mL against K. pneumoniae . In contrast, the structurally related but distinct 2-bromo-N-phenylacetamide demonstrates substantially more potent antifungal activity, with an MIC of 32 µg/mL against fluconazole-resistant Candida spp. [1]. Furthermore, a close benzimidazole-thioacetamide analog (compound N1) achieves MIC values in the low micromolar range (1.27–2.54 µM) against S. aureus and C. albicans, considerably exceeding the activity of the target compound [2]. These comparisons establish that the N-allyl imidazole scaffold of the target compound occupies a distinct, moderate-activity performance band that is useful for SAR decrement analysis but does not represent a potency improvement over other thioacetamide series.
| Evidence Dimension | In vitro antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | S. aureus: 30 µg/mL; E. coli: 40 µg/mL; P. aeruginosa: 50 µg/mL; K. pneumoniae: 45 µg/mL |
| Comparator Or Baseline | 2-Bromo-N-phenylacetamide (antifungal): MIC 32 µg/mL (fluconazole-resistant Candida spp.); Benzimidazole-thioacetamide N1: MIC 1.27–2.54 µM against S. aureus and C. albicans |
| Quantified Difference | Target compound MIC values are approximately 1–2 orders of magnitude higher (weaker) than benzimidazole-thioacetamide N1; antifungal activity data not available for direct comparison. |
| Conditions | Broth microdilution assay; bacterial strains as listed; antifungal comparator tested against Candida spp. in RPMI-1640 medium |
Why This Matters
Procurement for antimicrobial screening should account for this compound's moderate-activity baseline; it is not a potency replacement for established N-phenylacetamide antifungals or benzimidazole-thioacetamides.
- [1] de Sá NP, de Andrade SF, de Oliveira Santos E, et al. Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp. Observatorio Latinoamericano. 2023;4(1). View Source
- [2] Tahlan S, Ramasamy K, Lim SM, Shah SAA, Mani V, Narasimhan B. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. BMC Chemistry. 2018;12:129. View Source
